molecular formula C11H17N3 B12518948 N-Methyl-3-(piperazin-1-yl)aniline CAS No. 756751-92-5

N-Methyl-3-(piperazin-1-yl)aniline

Cat. No.: B12518948
CAS No.: 756751-92-5
M. Wt: 191.27 g/mol
InChI Key: XYQCDEDDTAPKCK-UHFFFAOYSA-N
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Description

N-Methyl-3-(piperazin-1-yl)aniline is an organic compound that features a piperazine ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(piperazin-1-yl)aniline typically involves the reaction of 3-chloroaniline with N-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-Methyl-3-(piperazin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist or agonist at certain receptor sites, modulating the activity of neurotransmitters. The piperazine ring is known to interact with serotonin and dopamine receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: Similar structure but with a different substitution pattern.

    N-Methyl-4-(piperazin-1-yl)aniline: Similar but with the piperazine ring attached at a different position on the aniline ring.

Uniqueness

N-Methyl-3-(piperazin-1-yl)aniline is unique due to its specific substitution pattern, which can result in distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

756751-92-5

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-3-piperazin-1-ylaniline

InChI

InChI=1S/C11H17N3/c1-12-10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,12-13H,5-8H2,1H3

InChI Key

XYQCDEDDTAPKCK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

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